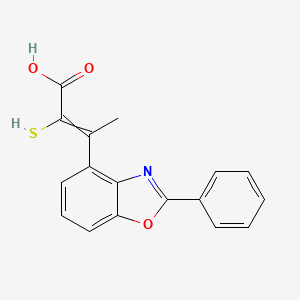![molecular formula C13H21NO2 B14596019 N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline CAS No. 60696-95-9](/img/structure/B14596019.png)
N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline is an organic compound with the molecular formula C13H21NO2. It belongs to the class of tertiary amines and is characterized by the presence of an aniline group substituted with an ethyl group and a 2-(2-methoxyethoxy)ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline typically involves the reaction of aniline with ethyl bromide and 2-(2-methoxyethoxy)ethyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction conditions usually include a temperature range of 50-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines with lower oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or 2-(2-methoxyethoxy)ethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, room temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures (0-25°C).
Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base, moderate temperatures (50-80°C).
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary or primary amines.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes. The presence of the aniline group allows it to interact with aromatic amino acids in proteins, influencing their function and activity.
Comparación Con Compuestos Similares
N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline can be compared with other similar compounds, such as:
N-Methyl-N-[2-(2-methoxyethoxy)ethyl]aniline: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-N-[2-(2-ethoxyethoxy)ethyl]aniline: Similar structure but with an ethoxy group instead of a methoxy group.
N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]benzylamine: Similar structure but with a benzyl group instead of an aniline group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their substituents.
Propiedades
Número CAS |
60696-95-9 |
|---|---|
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
N-ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline |
InChI |
InChI=1S/C13H21NO2/c1-3-14(9-10-16-12-11-15-2)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
Clave InChI |
FUKYUGXENPZZCB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOCCOC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


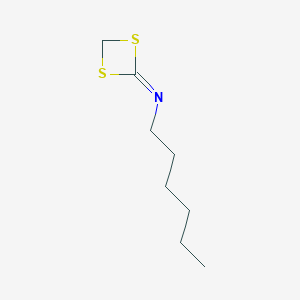
![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)
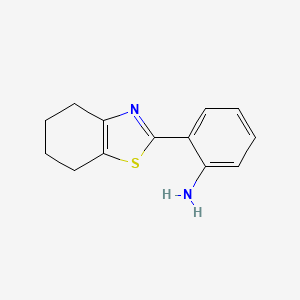


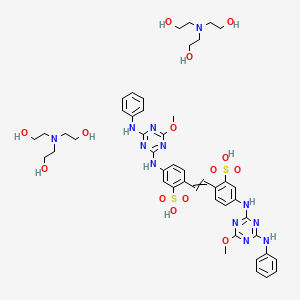
propanedioate](/img/structure/B14595971.png)
![2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14595972.png)
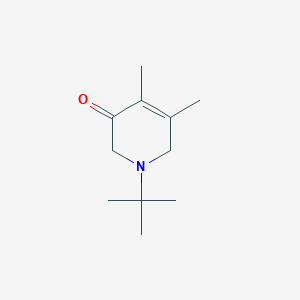
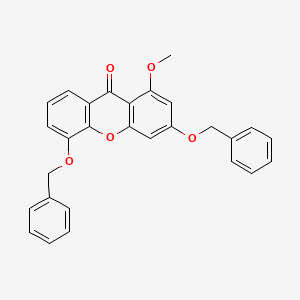
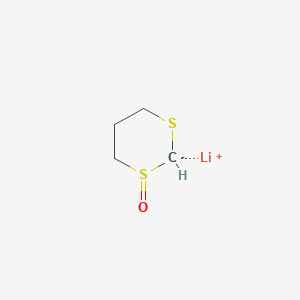
![1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane](/img/structure/B14595997.png)
![[(Dichlorosilanediyl)di(propane-3,1-diyl)]bis[chloro(dimethyl)silane]](/img/structure/B14596004.png)
